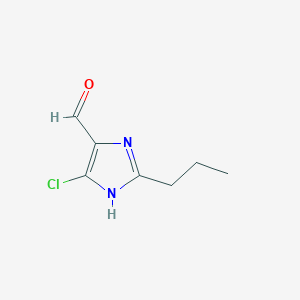

5-chloro-2-propyl-1H-imidazole-4-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-propyl-1H-imidazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O/c1-2-3-6-9-5(4-11)7(8)10-6/h4H,2-3H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWVVPZWPVIJGRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C(N1)Cl)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80430745 | |

| Record name | 1H-Imidazole-4-carboxaldehyde, 5-chloro-2-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80430745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124750-49-8 | |

| Record name | 1H-Imidazole-4-carboxaldehyde, 5-chloro-2-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80430745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches to 5 Chloro 2 Propyl 1h Imidazole 4 Carbaldehyde

Classical and Established Synthetic Routes to the Imidazolecarbaldehyde Core

The synthesis of the 5-chloro-2-propyl-1H-imidazole-4-carbaldehyde core relies on established and classical organic reactions. These routes are designed to efficiently construct the imidazole (B134444) ring with the desired substitution pattern.

Vilsmeier-Haack Formylation as a Primary Synthetic Strategy

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comorganic-chemistry.orgtcichemicals.com This reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) onto the substrate. ijpcbs.comtcichemicals.com In the context of synthesizing this compound, the Vilsmeier-Haack reaction can be applied to a suitable 2-propylimidazole (B1360336) precursor.

The mechanism of the Vilsmeier-Haack reaction begins with the formation of the electrophilic Vilsmeier reagent, a chloroiminium ion, from the reaction of DMF and POCl₃. tcichemicals.com This reagent then attacks the electron-rich imidazole ring, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate yields the desired aldehyde. tcichemicals.com

Optimization of the Vilsmeier-Haack reaction is crucial for achieving high yields and purity. Key parameters that can be adjusted include the reaction temperature, the ratio of reactants, and the choice of solvent. The reactivity of the imidazole substrate also plays a significant role; electron-donating groups on the imidazole ring can enhance the reaction rate, while electron-withdrawing groups can hinder it.

The choice and ratio of the Vilsmeier reagents, most commonly POCl₃ and DMF, are critical factors influencing the outcome of the reaction. An excess of the Vilsmeier reagent is often used to ensure complete conversion of the starting material. The reaction is typically carried out at temperatures ranging from 0 °C to reflux, depending on the reactivity of the imidazole substrate. The solvent is often DMF itself, or an inert solvent like dichloromethane (B109758) or dichloroethane can be used.

The work-up procedure is also important for obtaining a pure product. After the reaction is complete, the mixture is usually quenched with water or a basic solution to hydrolyze the intermediate iminium salt and neutralize any remaining acidic reagents. Purification of the final product is typically achieved through crystallization or column chromatography.

Below is a table summarizing typical conditions for the Vilsmeier-Haack formylation of electron-rich heterocycles, which are analogous to the conditions that would be employed for 2-propyl-1H-imidazole.

| Substrate | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Indole | POCl₃, DMF | Dichloroethane | 0 - 25 | 2 - 4 | >90 |

| Pyrrole | POCl₃, DMF | Dichloroethane | 0 - 25 | 1 - 3 | ~85 |

| Furan | POCl₃, DMF | Dichloroethane | 25 - 50 | 3 - 6 | ~70 |

This table presents generalized conditions for the Vilsmeier-Haack formylation of various heterocycles to illustrate the typical reaction parameters.

Multi-Step Condensation and Cyclization Reactions

An alternative to the direct formylation of a pre-formed imidazole ring is a multi-step approach where the imidazole core is constructed with the necessary substituents already in place or introduced sequentially.

The Pinner reaction provides a classical route to the formation of imidates (also known as imino esters) from the reaction of a nitrile with an alcohol in the presence of an acid catalyst. wikipedia.orgorganic-chemistry.orgchem-station.com These imidates can then be reacted with an aminocarbonyl compound to form the imidazole ring. For the synthesis of a 2-propyl-imidazole precursor, one could start with butyronitrile, which would be converted to the corresponding imidate. This imidate could then undergo cyclization with an appropriate C2N synthon. While this is a plausible synthetic strategy, specific and well-documented examples of its application for the synthesis of 2-propyl-1H-imidazole are not prevalent in the reviewed literature.

A more direct multi-step synthesis for a closely related compound, 2-butyl-4(5)-chloro-1H-imidazole-5(4)-carboxaldehyde, has been reported. This pathway starts with the commercially available 2-butylimidazole (B45925) and proceeds through a series of steps including bromination, hydroxymethylation, oxidation to the aldehyde, and finally, a halogen exchange reaction to introduce the chlorine atom. This approach avoids the direct construction of the imidazole ring and instead focuses on the functionalization of a pre-existing imidazole core.

One-Pot Synthetic Strategies

A patent describing the synthesis of the closely related 2-butyl-4-chloro-5-formylimidazole (B193128) highlights the industrial applicability of this one-pot approach. The process starts from simple and readily available precursors, making it an economically viable route for large-scale production. google.com

Advanced and Sustainable Synthetic Methodologies

In recent years, there has been a growing emphasis on the development of more advanced and sustainable synthetic methods in organic chemistry. These approaches aim to improve efficiency, selectivity, and the environmental footprint of chemical transformations.

Catalytic Approaches in Imidazolecarbaldehyde Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to new reactions and improving the efficiency of existing ones.

Transition metal catalysts are widely employed in the synthesis of heterocyclic compounds, including imidazoles. While specific examples for the direct synthesis of this compound are not extensively documented, the principles of transition metal catalysis can be applied to key steps in its synthesis. For instance, transition metals like palladium and copper are well-known to catalyze cross-coupling reactions, which could be utilized to introduce the propyl group at the 2-position of a pre-formed imidazole ring. researchgate.net

Furthermore, transition metal-catalyzed C-H activation and functionalization are emerging as powerful tools for the direct introduction of functional groups onto heterocyclic rings. researchgate.net Ruthenium catalysts have been shown to be effective in the regioselective halogenation of related heterocyclic systems, suggesting a potential application for the chlorination step in the synthesis of the target molecule. rsc.org

Table 1: Potential Applications of Transition Metal Catalysts in the Synthesis of this compound

| Catalyst Type | Potential Application | Reaction Step |

| Palladium (Pd) | Cross-coupling | Introduction of the 2-propyl group |

| Copper (Cu) | Aryl quaternization | N-functionalization of the imidazole ring organic-chemistry.org |

| Ruthenium (Ru) | C-H Halogenation | Regioselective chlorination of the imidazole ring rsc.org |

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has gained significant traction as a sustainable alternative to metal-based catalysis. In the context of imidazole synthesis, organocatalysts can facilitate the formation of the heterocyclic ring through various mechanisms. For example, thiazolium-catalyzed reactions can be employed in the one-pot synthesis of substituted imidazoles by generating key α-ketoamide intermediates in situ. acs.orgacs.orgnih.gov Imidazole itself can also act as an organocatalyst in multicomponent reactions to afford complex heterocyclic structures. ias.ac.in

While direct application to the synthesis of this compound has not been explicitly reported, the principles of organocatalysis could be adapted to the key bond-forming steps in the imidazole ring synthesis.

The choice of catalyst is crucial in controlling the regioselectivity of reactions involving substituted imidazoles. Different catalysts can direct the incoming substituent to a specific position on the imidazole ring. For instance, in C-H functionalization reactions, the catalyst can influence whether substitution occurs at the C2, C4, or C5 position. mdpi.com This control is vital for the synthesis of a specific isomer like this compound.

The efficiency of the reaction is also heavily dependent on the catalyst. A well-chosen catalyst can lead to higher yields, shorter reaction times, and milder reaction conditions, all of which contribute to a more efficient and sustainable process. For example, the use of a triflate catalyst in the Vilsmeier-Haack reaction for the synthesis of 2-substituted 4-chloro-5-formylimidazoles has been shown to significantly improve both the yield and purity of the final product. patsnap.com

Green Chemistry Principles in Synthesis Optimization

The principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, several green chemistry principles can be applied.

One key aspect is the use of safer and more environmentally benign reagents and solvents. For instance, alternative, greener methods for generating the Vilsmeier-Haack reagent have been explored to avoid the use of hazardous chemicals like phosphoryl chloride. scirp.orgscirp.orgresearchgate.net The use of water as a solvent in organic reactions is another important green chemistry approach, and some imidazole syntheses have been successfully carried out in aqueous media.

Atom economy, which aims to maximize the incorporation of all materials used in the process into the final product, is another central tenet of green chemistry. One-pot syntheses, as discussed earlier, are inherently more atom-economical as they minimize the number of isolation and purification steps, thus reducing waste generation.

The development of catalytic processes, both with transition metals and organocatalysts, aligns with the principles of green chemistry by enabling reactions to proceed with high efficiency and selectivity under milder conditions, often with reduced catalyst loading.

Solvent-Free Reaction Conditions

In the broader context of imidazole synthesis, solvent-free reaction conditions have gained traction as a green chemistry approach. These methods offer several advantages, including reduced waste, lower costs, and often, higher yields and simpler work-up procedures. While specific solvent-free protocols for this compound are not extensively detailed in the literature, general methodologies for imidazole synthesis under these conditions can be adapted.

One common solvent-free approach involves the one-pot condensation of a 1,2-dicarbonyl compound, an aldehyde, an amine, and a source of ammonia (B1221849), often heated together without any solvent. For the synthesis of a 2-propyl imidazole derivative, this could involve the reaction of glyoxal, butyraldehyde (B50154), and an ammonia source. The reaction mixture is typically heated to facilitate the cyclization and formation of the imidazole ring. Subsequent chlorination and formylation steps would then be required to arrive at the final product. The key advantage of this initial solvent-free step is the significant reduction in volatile organic compounds (VOCs).

The following table outlines a generalized solvent-free approach for the synthesis of a 2-propyl-1H-imidazole precursor:

| Step | Reactants | Conditions | Purpose |

| 1 | Glyoxal, Butyraldehyde, Ammonium (B1175870) Acetate | Solvent-free, heating | Formation of 2-propyl-1H-imidazole |

| 2 | 2-propyl-1H-imidazole, Chlorinating Agent | - | Introduction of the chloro group |

| 3 | 5-chloro-2-propyl-1H-imidazole, Formylating Agent | - | Introduction of the carbaldehyde group |

It is important to note that while the initial imidazole synthesis can be solvent-free, the subsequent chlorination and formylation steps might require solvents for optimal reactivity and selectivity.

Expedited and Environmentally Benign Protocols

The development of expedited and environmentally benign protocols for the synthesis of this compound is a key focus of modern synthetic chemistry. These protocols aim to reduce reaction times, minimize the use of hazardous reagents, and decrease energy consumption.

One such approach is the use of microwave-assisted synthesis. Microwave irradiation can significantly accelerate the rate of chemical reactions, often leading to higher yields in shorter time frames compared to conventional heating methods. For the synthesis of the imidazole core, a microwave-assisted one-pot reaction of the necessary precursors can be employed. This not only speeds up the process but can also lead to cleaner reactions with fewer side products.

A representative environmentally benign protocol could be summarized as follows:

| Step | Reaction | Reagents | Conditions | Advantage |

| 1 | Imidazole Formation | Glyoxal, Butyraldehyde, Ammonia | Microwave irradiation | Expedited reaction time |

| 2 | Chlorination | N-chlorosuccinimide (NCS) | - | Milder and more selective chlorinating agent |

| 3 | Formylation | Vilsmeier-Haack Reagent (POCl₃/DMF) | - | Efficient and well-established formylation method |

Yield Enhancement and Purity Improvement Strategies

Strategies to enhance the yield and improve the purity of this compound are critical for its practical application. These strategies often involve careful control of reaction conditions and the implementation of effective purification techniques.

In the synthesis of the imidazole precursor, controlling the stoichiometry of the reactants is crucial. An excess of the ammonia source, such as ammonium acetate, can help drive the reaction to completion and maximize the yield of the 2-propyl-1H-imidazole. Temperature control is also vital; while heating is necessary for the reaction to proceed, excessive temperatures can lead to the formation of undesired byproducts.

For the chlorination and formylation steps, the choice of solvent can significantly impact the yield and purity. A solvent that allows for good solubility of the reactants while being inert to the reaction conditions is ideal. After the reaction is complete, a common strategy for purification is extraction. For instance, after the Vilsmeier-Haack reaction, the product can be extracted from the aqueous reaction mixture using a suitable organic solvent. lookchem.com

A particularly effective method for purifying aldehydes is through the formation of a bisulfite adduct. The crude product containing the aldehyde is treated with a saturated solution of sodium bisulfite, which selectively reacts with the aldehyde to form a water-soluble adduct. This allows for the separation of the aldehyde from non-aldehydic impurities by extraction. The aldehyde can then be regenerated by treating the aqueous layer with a base.

Key strategies for yield and purity improvement are tabulated below:

| Strategy | Description | Impact |

| Stoichiometric Control | Precise control of the molar ratios of reactants in the imidazole formation step. | Maximizes the conversion of starting materials to the desired product. |

| Temperature Optimization | Maintaining the optimal temperature range for each reaction step. | Minimizes the formation of byproducts and decomposition of the product. |

| Solvent Selection | Choosing an appropriate solvent for the chlorination and formylation reactions. | Improves reaction kinetics and facilitates product isolation. |

| Bisulfite Adduct Formation | Selective reaction of the aldehyde with sodium bisulfite for purification. | Allows for the efficient removal of non-aldehydic impurities. |

| Crystallization | Recrystallization of the final product from a suitable solvent. | Yields a highly pure crystalline solid. |

Precursors and Strategic Starting Materials for Derivatives

The fundamental building blocks for the imidazole ring are a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia. For the 2-propyl substituted imidazole, the key precursors are:

Glyoxal: As the 1,2-dicarbonyl component.

Butyraldehyde: To introduce the 2-propyl group.

Ammonia or an ammonium salt: As the nitrogen source for the imidazole ring.

For the synthesis of derivatives of this compound, modifications can be made to the starting materials or to the final product. For example, using a different aldehyde in the initial cyclization step would result in a different substituent at the 2-position of the imidazole ring.

Derivatives can also be prepared by further reaction of the carbaldehyde group. For instance, the aldehyde can be oxidized to a carboxylic acid, reduced to an alcohol, or converted to an imine through condensation with a primary amine. These transformations open up a wide range of possibilities for creating novel imidazole-based compounds with diverse biological activities.

The following table summarizes some key precursors and their role in the synthesis of derivatives:

| Precursor/Starting Material | Role in Synthesis | Potential Derivatives |

| Glyoxal | Forms the C4-C5 bond of the imidazole ring. | Core component for various imidazole syntheses. |

| Butyraldehyde | Provides the 2-propyl substituent. | Can be replaced with other aldehydes to create 2-alkyl or 2-aryl derivatives. |

| Ammonia/Ammonium Salts | Source of nitrogen atoms for the imidazole ring. | Essential for the formation of the heterocyclic ring. |

| N-chlorosuccinimide (NCS) | Chlorinating agent for the imidazole ring. | Used to introduce the 5-chloro substituent. |

| Vilsmeier-Haack Reagent | Formylating agent. | Introduces the 4-carbaldehyde group. |

| Primary Amines | React with the 4-carbaldehyde group. | Formation of Schiff base (imine) derivatives. |

| Reducing Agents (e.g., NaBH₄) | Reduce the 4-carbaldehyde group. | Synthesis of (5-chloro-2-propyl-1H-imidazol-4-yl)methanol. |

| Oxidizing Agents | Oxidize the 4-carbaldehyde group. | Synthesis of 5-chloro-2-propyl-1H-imidazole-4-carboxylic acid. |

Computational and Theoretical Investigations of 5 Chloro 2 Propyl 1h Imidazole 4 Carbaldehyde

Quantum Chemical Calculations and Molecular Orbital Analysis

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and properties of molecules like 5-chloro-2-propyl-1H-imidazole-4-carbaldehyde. tandfonline.comnih.gov These methods provide insights into the molecule's frontier molecular orbitals (FMOs), which are fundamental to understanding its chemical behavior.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of FMO theory. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are central to chemical reactions. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comnih.gov

A large energy gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that the molecule is more reactive. nih.gov For imidazole (B134444) derivatives, these parameters are calculated to predict their bioactivity and interaction mechanisms. irjweb.comorientjchem.org DFT calculations at a level like B3LYP/6-311G(d,p) would be employed to determine these values. tandfonline.com

Table 1: Representative Quantum Chemical Parameters Calculated for an Imidazole Scaffold This table presents theoretical values typical for a substituted imidazole like this compound, derived from computational studies on analogous compounds. The exact values would require specific DFT calculations for this molecule.

| Parameter | Typical Value (eV) | Significance |

|---|---|---|

| EHOMO (Energy of HOMO) | -6.5 to -5.5 | Corresponds to the electron-donating capacity of the molecule. |

| ELUMO (Energy of LUMO) | -2.0 to -1.0 | Relates to the electron-accepting ability of the molecule. |

| Energy Gap (ΔE = ELUMO - EHOMO) | 4.0 to 5.0 | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. irjweb.com |

The distribution of electron density within a molecule is a key determinant of its reactive sites. Molecular Electrostatic Potential (MEP) maps are visual tools derived from quantum chemical calculations that illustrate the charge distribution. tandfonline.com These maps identify electrophilic and nucleophilic centers within the molecule. irjweb.com

For this compound, the MEP would likely show:

Negative Potential (Red/Yellow): Regions of high electron density, susceptible to electrophilic attack. These would be concentrated around the nitrogen atoms of the imidazole ring and the oxygen atom of the carbaldehyde group.

Positive Potential (Blue): Regions of low electron density or electron deficiency, prone to nucleophilic attack. These would be expected around the hydrogen atom attached to the imidazole nitrogen (N-H) and the carbon atom of the carbonyl group (C=O).

This analysis allows for the prediction of how the molecule will interact with other reagents, substrates, or biological receptors. tandfonline.comorientjchem.org

Conformational Analysis and Tautomeric Studies

The structural flexibility and isomeric forms of a molecule are critical to its function and stability. For N-unsubstituted imidazoles, tautomerism is a particularly important phenomenon.

This compound can exist in two primary prototropic tautomeric forms due to the migration of the proton between the two nitrogen atoms (N1 and N3) of the imidazole ring. researchgate.netnih.gov These forms, while structurally similar, can have different stabilities and physicochemical properties, which in turn can influence their biological activity.

Computational methods are used to calculate the relative energies of these tautomers in the gas phase and in different solvents. rsc.orgacs.org The tautomer with the lower calculated energy is considered the more stable and, therefore, the more populated form at equilibrium. doaj.org The energy barrier for the interconversion between these forms can also be calculated, indicating how rapidly they equilibrate. mdpi.com Studies on related heterocycles have shown that the relative stability can be significantly influenced by the electronic effects of substituents and interactions with the surrounding medium. rsc.org

Table 2: Tautomeric Forms of this compound and Predicted Stability The relative energy is a hypothetical value to illustrate the output of a computational study. The actual preferred tautomer would depend on the specific computational method and solvent conditions used.

| Tautomeric Form | Structure | Predicted Relative Energy (kcal/mol) | Notes |

|---|---|---|---|

| This compound |  | 0.00 (Reference) | The position of the proton (on N1) is adjacent to the chloro substituent. |

| 4-chloro-2-propyl-1H-imidazole-5-carbaldehyde |  | ~0.5 - 2.0 | The position of the proton (on N3) is adjacent to the carbaldehyde group. Electronic repulsion or stabilization from adjacent groups determines relative stability. |

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Related Imidazole Scaffolds

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques used to develop mathematical models that correlate the chemical structure of a series of compounds with their biological activity. dergipark.org.trnih.gov For imidazole-based compounds, QSAR is a valuable tool in drug design for predicting the activity of new derivatives. researchgate.net

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. nih.gov For a series of imidazole analogues, a large and diverse pool of descriptors is generated. researchgate.net These descriptors can be broadly categorized and are crucial for building a robust predictive model. hufocw.org

Table 3: Classes and Examples of Molecular Descriptors Used in QSAR Studies of Imidazole Scaffolds This table compiles descriptor types frequently used in QSAR analyses of heterocyclic compounds as reported in the literature.

| Descriptor Class | Description | Examples |

|---|---|---|

| Constitutional (1D) | Based on the molecular formula. | Molecular Weight, Atom Counts, Ring Counts |

| Topological (2D) | Describe atomic connectivity. | Molecular Connectivity Indices, Kappa Shape Indices |

| Geometrical (3D) | Relate to the 3D structure of the molecule. | Molecular Surface Area, Molecular Volume, Shadow Areas |

| Physicochemical | Describe properties like lipophilicity and refractivity. | LogP (octanol-water partition coefficient), Molar Refractivity |

| Quantum-Chemical (Electronic) | Derived from quantum mechanical calculations. researchgate.net | HOMO/LUMO energies, Dipole Moment, Partial Atomic Charges. dergipark.org.tr |

Once generated, a critical step is the selection of the most relevant descriptors. This process aims to eliminate redundant or non-informative descriptors to prevent model overfitting and improve its predictive power. tiu.edu.iqkg.ac.rs Methods like genetic algorithms or stepwise multiple linear regression are employed to select a small subset of descriptors that best correlate with the observed biological activity, forming the basis of the final QSAR equation. researchgate.net

Development of Predictive Models for Chemical Properties and Reactivity

Predictive models, particularly Quantitative Structure-Property Relationship (QSPR) models, are instrumental in forecasting the physicochemical properties and reactivity of novel compounds like this compound. These models establish a mathematical correlation between the molecular structure and its properties, thereby reducing the need for extensive experimental work.

For imidazole derivatives, QSPR models have been successfully developed to predict a range of properties. These models often utilize molecular descriptors that quantify various aspects of the molecule's structure, such as topological, electronic, and steric features. For instance, the development of QSPR models for imidazole derivatives has been shown to reliably predict thermodynamic properties. By employing techniques like genetic algorithm-multiple linear regression (GA-MLR), researchers can select the most relevant descriptors to build robust predictive models.

The predictive power of these models is rigorously assessed through internal and external validation methods to ensure their accuracy and reliability. Such validated models can then be applied to estimate the properties of new imidazole derivatives, including this compound, providing valuable data for further research and development.

Table 1: Key Aspects of Predictive Modeling for Imidazole Derivatives

| Model Type | Predicted Properties | Common Techniques | Validation |

| QSPR | Thermodynamic properties, Reactivity, Physicochemical properties | GA-MLR, Artificial Neural Networks (ANN) | Internal and External Validation |

Molecular Docking Studies Focusing on Ligand-Target Interaction Mechanisms

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing critical insights into the ligand-target interaction mechanisms at a molecular level. For this compound, molecular docking studies can elucidate its potential biological activity by identifying its binding affinity and interaction patterns with various protein targets.

While specific docking studies on this compound are not extensively documented, research on structurally similar imidazole derivatives provides a strong basis for understanding its potential interactions. For example, molecular docking studies of other imidazole-containing compounds have revealed their ability to bind to the active sites of various enzymes through a network of hydrogen bonds and hydrophobic interactions.

These studies typically involve preparing the 3D structure of the ligand and the target protein, followed by a docking simulation using software like AutoDock. The results are then analyzed to identify the most stable binding poses and the key amino acid residues involved in the interaction. The binding energy values obtained from these simulations serve as an indicator of the ligand's affinity for the target.

Table 2: Illustrative Molecular Docking Data for Imidazole Derivatives

| Compound Type | Target Protein | Key Interactions | Predicted Binding Affinity (kcal/mol) |

| Substituted Imidazole | Enzyme Active Site | Hydrogen bonding, Hydrophobic interactions | -7.0 to -9.5 |

| Chloro-substituted Imidazole | Kinase Domain | Pi-stacking, Halogen bonding | -8.2 to -10.1 |

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry offers powerful tools to elucidate the intricate details of reaction mechanisms, including the identification of intermediates and transition states. For this compound, understanding its formation and subsequent reactions is crucial for optimizing its synthesis and exploring its chemical reactivity.

The synthesis of imidazole-4-carbaldehydes often involves the Vilsmeier-Haack reaction, a widely used method for the formylation of electron-rich heterocyclic compounds. Computational studies, typically employing Density Functional Theory (DFT), can model this reaction to determine the energy profile of the reaction pathway. These calculations can identify the structure of the Vilsmeier reagent, the key intermediates, and the transition states involved in the formylation process.

By calculating the activation energies associated with each step, researchers can predict the feasibility of the reaction and identify the rate-determining step. Furthermore, analysis of the electronic structure of the transition states can provide a deeper understanding of the bonding changes that occur during the reaction. While specific computational studies on the Vilsmeier-Haack formylation of 2-propyl-5-chloro-1H-imidazole are limited, theoretical investigations into the reaction mechanism on similar imidazole substrates provide a foundational understanding of the process. These studies reveal the stepwise nature of the electrophilic substitution and the subsequent hydrolysis to yield the carbaldehyde product.

Table 3: Computational Parameters in Reaction Mechanism Studies

| Computational Method | Information Obtained | Key Parameters |

| Density Functional Theory (DFT) | Reaction energy profiles, Transition state structures, Activation energies | Functionals (e.g., B3LYP), Basis sets (e.g., 6-31G*) |

| Ab initio methods | High-accuracy energy calculations | Level of theory (e.g., MP2, CCSD(T)) |

Diverse Applications of 5 Chloro 2 Propyl 1h Imidazole 4 Carbaldehyde in Chemical Sciences

Role as a Key Intermediate and Building Block in Advanced Chemical Synthesis

The strategic placement of functional groups on the imidazole (B134444) ring of 5-chloro-2-propyl-1H-imidazole-4-carbaldehyde makes it an important intermediate in the synthesis of complex organic molecules. The presence of the chloro, propyl, and formyl groups allows for a variety of chemical transformations, enabling the construction of diverse molecular scaffolds.

Precursor for Complex Pharmaceutical Scaffolds and Chemical Libraries

One of the most prominent applications of this compound is its role as a key intermediate in the synthesis of pharmaceutical compounds. The imidazole moiety is a common feature in many biologically active molecules, and this particular derivative provides a convenient starting point for the elaboration of complex drug candidates.

A notable example is its use in the synthesis of Losartan , a widely prescribed angiotensin II receptor antagonist used to treat hypertension. In the synthesis of Losartan, this compound serves as a crucial building block for the construction of the imidazole-containing core of the drug molecule. The carbaldehyde group can be readily converted to a hydroxymethyl group, which is then used to link the imidazole ring to the biphenyl (B1667301) tetrazole side chain, a key structural feature of Losartan.

The versatility of this compound extends beyond the synthesis of Losartan. Its reactive nature allows for its incorporation into a variety of molecular scaffolds, making it a valuable tool for the generation of chemical libraries for drug discovery screening. The ability to modify the carbaldehyde group and the potential for substitution reactions on the imidazole ring provide medicinal chemists with a powerful platform for creating a diverse range of compounds with potential therapeutic applications, including the development of novel antifungal and antibacterial agents.

Table 1: Pharmaceutical Scaffolds Derived from this compound

| Pharmaceutical Scaffold | Therapeutic Area | Role of this compound |

| Losartan | Antihypertensive | Key intermediate for the imidazole core |

| Antifungal Agents | Anti-infective | Building block for novel antifungal compounds |

| Antibacterial Agents | Anti-infective | Precursor for new antibacterial molecules |

Intermediates in Agrochemical Research and Development

The imidazole ring is also a key structural motif in many agrochemicals, including fungicides, herbicides, and insecticides. While specific public-domain research detailing the direct application of this compound in the synthesis of commercial agrochemicals is limited, the known biological activity of imidazole derivatives suggests its potential in this field. For instance, the environmental transformation of the fungicide Cyazofamid is known to produce 4-chloro-5-p-tolylimidazole-2-carbonitrile, highlighting the relevance of the chloro-imidazole scaffold in agrochemical contexts.

The structural features of this compound make it an attractive candidate for the development of new crop protection agents. The combination of the imidazole core with the chloro and propyl substituents could lead to compounds with desirable pesticidal properties. The carbaldehyde group provides a handle for further chemical modification, allowing for the fine-tuning of the molecule's biological activity and physical properties.

Contributions to Materials Science and Functional Materials

Beyond its role in the life sciences, this compound is also finding applications in the field of materials science. The electronic and structural properties of the imidazole ring make it a suitable component for the design of functional materials with interesting optical and electronic properties.

Applications in Dyes for Optical and Energy Conversion Systems

Imidazole-based compounds have been investigated for their potential use as organic dyes in dye-sensitized solar cells (DSSCs). These dyes play a crucial role in absorbing sunlight and converting it into electrical energy. The imidazole ring can act as an electron donor or as part of a conjugated system that facilitates charge transfer, a key process in the operation of DSSCs.

While specific studies on the use of this compound in DSSCs are not widely reported, its structural features are consistent with those of other successful imidazole-based dyes. The carbaldehyde group can be used to anchor the dye molecule to the surface of the semiconductor material (typically titanium dioxide) in the solar cell. The electronic properties of the imidazole ring, modified by the chloro and propyl substituents, could be tuned to optimize the light-absorbing properties of the dye and the efficiency of the solar cell.

Integration into Chemical Sensing Systems and Chemosensors

Fluorescent chemosensors based on imidazole derivatives have been developed for the detection of various ions. Although direct applications of this compound in this area are not extensively documented, its structure suggests potential for such use. The carbaldehyde group could be modified to introduce specific recognition sites for target analytes, and the electronic properties of the substituted imidazole ring could be exploited to generate a measurable signal upon binding.

Research in Aggregation-Induced Emission (AIE) Characteristics

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in a poor solvent or in the solid state. This property is highly desirable for applications in optoelectronic devices, bio-imaging, and chemical sensing.

Several studies have demonstrated that various imidazole derivatives exhibit AIE properties. The restriction of intramolecular rotation (RIR) in the aggregated state is often cited as the mechanism responsible for the enhanced emission. The propeller-like structure of some substituted imidazoles can lead to significant intramolecular motions in solution, which quench fluorescence. Upon aggregation, these motions are restricted, leading to a dramatic increase in fluorescence intensity.

While there is no direct report on the AIE characteristics of this compound, the presence of the propyl and chloro substituents on the imidazole ring could influence its aggregation behavior and photophysical properties. Further research in this area could reveal if this compound or its derivatives possess AIE properties, which would open up new avenues for its application in advanced materials.

Table 2: Potential Applications in Materials Science

| Application Area | Potential Role of this compound | Key Structural Feature |

| Dye-Sensitized Solar Cells | Component of organic dyes | Imidazole ring as part of a conjugated system, carbaldehyde for anchoring |

| Chemical Sensors | Core structure of chemosensors | Imidazole nitrogen atoms for ion coordination, carbaldehyde for functionalization |

| Aggregation-Induced Emission | Potential AIE-active molecule | Substituted imidazole core that may restrict intramolecular rotation upon aggregation |

In-depth Search Reveals Limited Public Data on this compound

A comprehensive review of available scientific literature and chemical databases has found a significant lack of specific public information on the chemical compound this compound. As a result, the creation of a detailed article focusing solely on its applications in catalysis and ligand design, as requested, cannot be fulfilled at this time.

The scientific community heavily relies on published research for accurate and verifiable information. Without such documentation, it is not possible to construct an article that meets the required standards of scientific accuracy and detail.

While information is available for structurally related compounds, the strict requirement to focus solely on this compound prevents the inclusion of data from these analogues. For context, the search did identify information on the following related areas:

General Imidazole Synthesis: Numerous methods exist for the synthesis of the core imidazole ring and its various derivatives.

Other Imidazole-4-carbaldehydes: Research has been published on derivatives with different substituents at the 2-position, such as 5-chloro-2-phenyl-1H-imidazole-4-carbaldehyde or 2-butyl-5-chloro-1H-imidazole-4-carboxaldehyde.

Applications of Imidazole Compounds: The broader class of imidazole derivatives is well-documented for its wide range of applications in medicinal chemistry, materials science, and catalysis. researchgate.netresearchgate.netmdpi.com

The absence of specific literature for the 2-propyl variant means that any attempt to create the requested article would involve speculation or the incorrect attribution of properties from other compounds, which would be scientifically unsound.

Therefore, until research specifically detailing the catalytic and ligand design applications of this compound becomes publicly available, generating the requested in-depth article is not feasible.

Analytical and Spectroscopic Characterization Techniques Applied to the Compound

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton of the molecule.

For 5-chloro-2-propyl-1H-imidazole-4-carbaldehyde, ¹H NMR spectroscopy would be expected to show distinct signals corresponding to the protons of the propyl group, the aldehyde proton, and the N-H proton of the imidazole (B134444) ring. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals would confirm the presence and connectivity of these functional groups.

¹³C NMR spectroscopy would complement the proton data by identifying all unique carbon atoms in the molecule. Signals for the carbons of the propyl group, the imidazole ring, and the carbonyl carbon of the carbaldehyde would be expected at characteristic chemical shifts.

While specific experimental data for this compound is not available in the cited literature, a hypothetical data table based on known chemical shift ranges for similar structures is presented below for illustrative purposes.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment |

| ~9.8 | Aldehyde (-CHO) | ~185 | Carbonyl (C=O) |

| ~12.0 | Imidazole (N-H) | ~150 | Imidazole (C2) |

| ~2.8 | Propyl (-CH₂-) | ~140 | Imidazole (C5) |

| ~1.7 | Propyl (-CH₂-) | ~130 | Imidazole (C4) |

| ~0.9 | Propyl (-CH₃) | ~30 | Propyl (-CH₂) |

| ~22 | Propyl (-CH₂) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight, which allows for the calculation of its elemental formula. The expected monoisotopic mass can be calculated and compared with the experimental value to confirm the composition. The fragmentation pattern observed in the mass spectrum would offer further structural confirmation, showing characteristic losses of fragments such as the propyl group or the carbonyl group.

Specific mass spectrometry data for this compound is not available in the provided search results. The table below illustrates the kind of information that would be obtained.

Table 2: Expected Mass Spectrometry Data for this compound

| Analysis | Expected Value |

|---|---|

| Molecular Formula | C₇H₉ClN₂O |

| Calculated Molecular Weight | 188.62 g/mol |

| Monoisotopic Mass (M+) | 188.0403 u |

Elemental Analysis for Compositional Verification

Elemental analysis is a process where a sample of a substance is analyzed for its elemental composition. It is a crucial technique for verifying the empirical formula of a newly synthesized compound. By comparing the experimentally determined percentages of carbon, hydrogen, nitrogen, and chlorine with the calculated theoretical values, the purity and composition of this compound can be confirmed.

No experimental elemental analysis data for this specific compound has been reported in the available literature. The theoretical values are presented in the following table.

Table 3: Theoretical Elemental Composition of this compound

| Element | Theoretical Percentage (%) |

|---|---|

| Carbon (C) | 44.57 |

| Hydrogen (H) | 4.81 |

| Chlorine (Cl) | 18.79 |

| Nitrogen (N) | 14.85 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, offering unambiguous proof of the molecular structure.

To perform this analysis, a single crystal of this compound of suitable quality would be required. The diffraction pattern of X-rays passing through the crystal would be analyzed to generate an electron density map, from which the atomic positions can be determined.

There is no published X-ray crystal structure for this compound in the searched literature. The table below indicates the type of crystallographic data that would be obtained from such an analysis.

Table 4: Representative X-ray Crystallography Data Parameters

| Parameter | Description |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Volume (V) | ų |

| Z | Number of molecules per unit cell |

| Density (calculated) | g/cm³ |

Future Research Directions and Unexplored Avenues for 5 Chloro 2 Propyl 1h Imidazole 4 Carbaldehyde

Development of More Efficient and Sustainable Synthetic Methodologies

The current synthesis of 5-chloro-2-propyl-1H-imidazole-4-carbaldehyde and related derivatives often involves multi-step procedures that may be improved in terms of efficiency and environmental impact. Future research should prioritize the development of more streamlined and sustainable synthetic routes.

Key areas for investigation include:

Green Chemistry Approaches: The application of green chemistry principles is paramount. This includes the use of environmentally benign solvents, the development of catalyst-free reactions, and the exploration of energy-efficient reaction conditions, such as microwave and ultrasound irradiation. researchgate.net The use of heterogeneous catalysts, which can be easily recovered and reused, presents a promising avenue for sustainable synthesis. nih.govresearchgate.net

One-Pot Syntheses: Designing one-pot, multi-component reactions (MCRs) would significantly enhance the efficiency of the synthesis by reducing the number of intermediate purification steps, saving time, and minimizing solvent waste. rsc.orgrsc.org

Novel Catalytic Systems: Investigating novel and more efficient catalytic systems, such as those based on earth-abundant metals or organocatalysts, could lead to higher yields and selectivities. rsc.orgrsc.org For instance, the catalytic potential of different fluoroboric acid-derived catalyst systems has been explored for the synthesis of substituted imidazoles. rsc.org

Table 1: Comparison of Synthetic Methodologies for Substituted Imidazoles

| Methodology | Advantages | Disadvantages | Potential for this compound |

| Traditional Multi-Step Synthesis | Well-established procedures | Low overall yields, significant waste generation | Current standard, ripe for improvement |

| Microwave-Assisted Synthesis | Rapid reaction times, higher yields | Requires specialized equipment | High potential for accelerating key reaction steps |

| Ultrasound-Mediated Reactions | Shorter reaction times, simpler work-up | Scalability can be a challenge | Promising for improving efficiency and reducing energy consumption |

| Multi-Component Reactions (MCRs) | High atom economy, operational simplicity | Optimization of reaction conditions can be complex | Ideal for developing a streamlined, one-pot synthesis |

| Heterogeneous Catalysis | Catalyst recyclability, cleaner reaction profiles | Catalyst deactivation can occur | Excellent for developing a sustainable and cost-effective process |

Exploration of Undiscovered Chemical Transformations and Novel Reactivity Modes

The chemical reactivity of this compound is largely defined by its functional groups: the chloro, propyl, imidazole (B134444), and carbaldehyde moieties. While standard transformations of these groups are known, there is considerable scope for exploring novel and undiscovered reactivity modes.

Future research could focus on:

C-H Functionalization: Direct C-H functionalization of the imidazole ring or the propyl group would offer a powerful and atom-economical way to introduce new functional groups and build molecular complexity.

Novel Cyclization Reactions: The aldehyde and chloro-functionalized imidazole core could participate in novel intramolecular or intermolecular cyclization reactions to construct more complex heterocyclic systems.

Superelectrophilic Activation: The protonated imidazole ring can enhance the electrophilic reactivity of adjacent functional groups. nih.gov Exploring the chemistry of this compound under superacidic conditions could lead to novel condensation and functionalization reactions. nih.gov

Photoredox Catalysis: The use of visible-light photoredox catalysis could enable new and previously inaccessible transformations of the imidazole scaffold under mild reaction conditions.

Advanced Computational Modeling for Rational Design and Property Prediction

Computational chemistry offers a powerful toolkit for understanding the properties of this compound and for the rational design of new derivatives with tailored functionalities.

Key areas for computational investigation include:

Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of the molecule. orientjchem.orgsemanticscholar.org This can provide insights into its reaction mechanisms and help in predicting its behavior in different chemical environments. orientjchem.orgresearchgate.net

Prediction of Physicochemical Properties: Computational models can be used to predict various physicochemical properties, such as solubility, lipophilicity, and electronic properties, which are crucial for designing new applications. mdpi.comnih.gov

Molecular Docking and Virtual Screening: For potential biological applications, molecular docking studies can be used to predict the binding affinity of derivatives of this compound to specific biological targets. nih.govplos.org This can accelerate the discovery of new bioactive molecules. nih.gov

Table 2: Potential Applications of Computational Modeling

| Computational Method | Application for this compound |

| Density Functional Theory (DFT) | Elucidation of electronic structure, prediction of reactivity, and analysis of spectroscopic data. orientjchem.orgresearchgate.net |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of bonding characteristics and intermolecular interactions. |

| Molecular Dynamics (MD) Simulations | Study of conformational dynamics and interactions with solvents or other molecules. |

| ADMET Prediction | In silico assessment of absorption, distribution, metabolism, excretion, and toxicity profiles for potential pharmaceutical applications. nih.govplos.org |

Expansion into Emerging Non-Human Chemical Applications and Materials Science Frontiers

The unique combination of functional groups in this compound makes it an attractive building block for the development of novel materials with advanced properties.

Potential areas of application in materials science include:

Functional Polymers: The imidazole moiety can be incorporated into polymer backbones to create materials with interesting properties, such as enhanced thermal stability, conductivity, or catalytic activity. researchgate.net The aldehyde group provides a convenient handle for polymerization or for post-polymerization modification.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms of the imidazole ring can coordinate to metal ions, making this compound a potential ligand for the construction of coordination polymers and MOFs. These materials have applications in gas storage, separation, and catalysis.

Organic Dyes and Sensitizers: Imidazole-based compounds have been investigated as components of organic dyes for applications in dye-sensitized solar cells (DSSCs). uokerbala.edu.iq The electronic properties of this compound could be tuned through chemical modification to optimize its performance in such devices.

Corrosion Inhibitors: Imidazole derivatives have shown promise as corrosion inhibitors for various metals. iucr.org The presence of heteroatoms (N, Cl) and the aromatic ring in this compound suggests its potential in this area.

Q & A

Q. Yield Optimization Strategies :

- Use high-purity reagents to minimize side reactions (e.g., alkylation at unintended positions).

- Monitor reaction progress via TLC or HPLC to identify intermediate bottlenecks.

- Adjust stoichiometry of chlorinating agents to avoid over-chlorination .

Table 1 : Comparison of Synthetic Routes

| Route | Catalyst | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| A | None | 45–55 | 90–95% |

| B | Pd(OAc)₂ | 60–70 | 85–90% |

Basic Question: Which spectroscopic techniques are most reliable for characterizing this compound, and how should data interpretation account for structural ambiguities?

Q. Methodological Answer :

- NMR : Use - and -NMR to confirm substitution patterns. The aldehyde proton typically appears at δ 9.8–10.2 ppm, but solvent effects (e.g., DMSO-d₆ vs. CDCl₃) may shift signals .

- IR : Look for C=O stretch near 1680–1720 cm⁻¹ and C-Cl stretch at 750–800 cm⁻¹.

- MS : High-resolution ESI-MS can distinguish between molecular ions ([M+H]⁺) and fragmentation products (e.g., loss of Cl⁻).

Q. Common Pitfalls :

- Overlap of imidazole ring protons with propyl chain signals in -NMR. Use 2D-COSY or HSQC to resolve .

Advanced Question: How do hydrogen-bonding interactions in the crystalline state affect the compound’s reactivity and stability?

Methodological Answer :

The compound’s aldehyde and imidazole NH groups participate in hydrogen bonding, influencing solid-state packing and stability.

- Graph Set Analysis : Apply Etter’s rules to classify motifs (e.g., for dimeric N-H···O bonds). These interactions can stabilize the crystal lattice but may reduce solubility .

- Reactivity Implications : Strong intermolecular H-bonding in the solid state can protect the aldehyde from oxidation but may hinder dissolution in polar solvents .

Table 2 : Hydrogen-Bonding Parameters (from Analogues)

| Donor-Acceptor | Distance (Å) | Angle (°) | Graph Set |

|---|---|---|---|

| N-H···O=C | 2.85–3.10 | 150–165 |

Advanced Question: How can contradictory crystallographic data (e.g., bond length discrepancies) be resolved during structure refinement?

Q. Methodological Answer :

- SHELX Refinement : Use SHELXL to refine X-ray data. Apply restraints for geometrically similar bonds (e.g., imidazole C-N distances) and validate with R-factor convergence (< 5%) .

- Disorder Modeling : If the propyl chain exhibits positional disorder, split occupancy models or TLS (Translation-Libration-Screw) parameters may improve fit .

- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry elements .

Advanced Question: What computational methods are suitable for predicting the compound’s electronic properties and reaction pathways?

Q. Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA with B3LYP/6-31G(d) basis sets to model frontier molecular orbitals (FMOs). The aldehyde’s LUMO often localizes on the carbonyl group, guiding nucleophilic attack predictions .

- MD Simulations : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics using GROMACS.

- Contradiction Analysis : If experimental and computational results diverge (e.g., unexpected regioselectivity), re-examine solvent models or transition-state approximations .

Basic Question: What are the best practices for purifying this compound, and how can residual solvents be minimized?

Q. Methodological Answer :

- Chromatography : Use silica gel column chromatography with ethyl acetate/hexane (3:7). The aldehyde’s polarity requires careful eluent selection to avoid trailing .

- Recrystallization : Dissolve in hot ethanol and cool slowly. Avoid DCM/ether due to low solubility.

- Residual Solvents : Analyze via GC-MS post-lyophilization. For DMF removal, employ repeated toluene azeotroping .

Advanced Question: How can researchers design derivatives of this compound for targeted biological activity studies?

Q. Methodological Answer :

- SAR Strategy : Modify the propyl chain (e.g., cyclopropyl substitution) to enhance lipophilicity or the aldehyde group to introduce bioisosteres (e.g., oxime derivatives).

- Docking Studies : Use AutoDock Vina to predict binding affinity with target proteins (e.g., cytochrome P450 enzymes). Validate with SPR or ITC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.